molecular formula C20H13N3O3S B2886364 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide CAS No. 477325-70-5

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide

Cat. No.: B2886364
CAS No.: 477325-70-5
M. Wt: 375.4
InChI Key: GNZYEVANJZGXQJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core substituted with a 2-nitrobenzamide group. The acenaphtho[5,4-d]thiazole scaffold is structurally distinct due to its rigid polycyclic framework, which enhances π-conjugation and influences electronic properties. Applications are inferred from structurally similar compounds, such as anticonvulsant thiadiazole derivatives and agrochemical nitrobenzamides .

Properties

IUPAC Name

2-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-5-1-2-7-15(13)23(25)26)22-20-21-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)27-20/h1-7,10H,8-9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYEVANJZGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acenaphthene backbone is then introduced via Friedel-Crafts acylation or alkylation reactions. Finally, the nitrobenzamide moiety is attached through nucleophilic substitution reactions, often using nitrobenzoyl chloride as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Nitrobenzamide Derivatives

Compounds like N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide () share the 2-nitrobenzamide group but differ in their heterocyclic core. Key distinctions include:

  • Core Structure : The thiadiazole ring in these derivatives is simpler and less rigid compared to the fused acenaphtho-thiazole system.
  • Biological Activity : The ethyl-thiadiazole analog exhibits anticonvulsant properties, highlighting how core flexibility and substituent positioning (e.g., ethyl vs. acenaphthene) influence pharmacological profiles .
  • Synthesis : Both classes involve condensation reactions, but the acenaphtho-thiazole system requires additional steps for ring fusion and sulfurization .

Table 1: Structural and Functional Comparison

Compound Core Structure Molecular Formula Key Functional Groups Biological Activity Reference
Target Compound Dihydroacenaphthothiazole C₂₀H₁₃N₃O₃S 2-nitrobenzamide Not reported
N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole C₁₁H₁₀N₄O₃S 2-nitrobenzamide, ethyl Anticonvulsant
Halosafen (herbicide) Phenoxy-thiadiazole C₁₆H₁₁ClF₄N₂O₆S 2-nitrobenzamide, ethylsulfonyl Herbicide
Dihydroacenaphthothiazole Derivatives

The synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole () provides insights into the reactivity of the acenaphtho-thiazole core. Key comparisons:

  • Electrophilic Substitution : The target compound’s nitro group deactivates the aromatic system, directing electrophiles to meta/para positions on the acenaphthene ring. In contrast, furan-substituted analogs undergo electrophilic attack at the electron-rich furan ring .
  • Spectral Data: IR spectra for both classes show strong C=O stretches (~1600–1679 cm⁻¹), but the nitro group in the target compound introduces additional NO₂ stretching bands (~1520, 1350 cm⁻¹) .

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Shifts) Reference
Target Compound ~1600–1670 Aromatic H: δ 7.3–8.4 (m)
N-(5-isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide 1606 Isoxazole H: δ 7.95–8.13 (d)
8-(Furan-2-yl)-dihydroacenaphthothiazole 1605–1679 Furan H: δ 7.36–7.72 (m)
Nitrobenzamide Agrochemicals

Halosafen (C₁₆H₁₁ClF₄N₂O₆S), a herbicide, shares the 2-nitrobenzamide motif but incorporates a phenoxy-thiadiazole core. Differences include:

  • Substituent Effects : Halosafen’s trifluoromethyl and ethylsulfonyl groups enhance lipophilicity, favoring herbicidal activity, whereas the target compound’s fused ring system may prioritize pharmacokinetic stability .
  • Synthetic Complexity : Halosafen’s synthesis involves multi-step halogenation and sulfonation, contrasting with the target compound’s reliance on heterocyclic fusion .

Research Findings and Implications

Structural Rigidity vs. Bioactivity : The acenaphtho-thiazole core’s rigidity may enhance binding to biological targets (e.g., enzymes or receptors) compared to flexible thiadiazole analogs, though this requires experimental validation.

Application Divergence: Despite shared nitrobenzamide motifs, core structure dictates application—thiadiazoles for therapeutics (anticonvulsants) and phenoxy-thiadiazoles for agrochemicals .

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H16N2OS
  • Molecular Weight : 380.4616 g/mol
  • CAS Number : 6262-41-5

The biological activity of this compound is largely attributed to the presence of the nitro group, which plays a dual role as both a pharmacophore and a toxicophore. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, leading to various pharmacological effects:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage and death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Studies have shown that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the synthesis of inflammatory mediators .
  • Anticancer Potential : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of redox balance within the cells .

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against various microorganisms; mechanism involves DNA binding and cellular damage.
Anti-inflammatoryInhibits iNOS and COX-2; reduces production of pro-inflammatory cytokines.
AnticancerInduces apoptosis in cancer cells; alters redox balance and generates ROS.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrobenzamide derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound effectively inhibited the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent by modulating immune responses .
  • Cancer Cell Studies : A recent investigation into the anticancer properties revealed that this compound could induce cell cycle arrest and apoptosis in breast cancer cell lines through ROS-mediated pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves:

Core formation : Condensation of 1,2-dihydroacenaphthylen-5-amine with a nitrobenzoyl chloride derivative in a polar solvent (e.g., 2-propanol) to form the amide intermediate.

Thiazole cyclization : Treatment with P₂S₅ in anhydrous toluene to cyclize the thioamide intermediate into the dihydroacenaphthothiazole core.

Oxidation : Use of potassium ferricyanide under alkaline conditions (Jacobson procedure) to stabilize the thiazole ring .

  • Optimization : Reaction temperatures (80–120°C), solvent purity, and stoichiometric ratios of P₂S₅ are critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key techniques :

  • ¹H/¹³C NMR : To confirm the presence of the acenaphthene aromatic protons (δ 7.2–8.5 ppm) and nitrobenzamide carbonyl (δ ~168 ppm) .
  • IR spectroscopy : Identification of the amide I band (~1682 cm⁻¹) and C-S-C vibrations (685–687 cm⁻¹) in the thiazole ring .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Validation : Cross-referencing with pure standards and spectral databases ensures accuracy .

Q. What are the solubility properties of this compound, and how do they influence formulation in biological assays?

  • Solubility profile :

  • High solubility in ethanol, DMSO, and dichloromethane; low solubility in water.
  • Implications : Requires dissolution in DMSO for in vitro assays (e.g., cell-based studies), with final DMSO concentrations ≤0.1% to avoid cytotoxicity .
    • Stability : Susceptible to hydrolysis in aqueous buffers; recommend fresh preparation for assays .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution on the acenaphtho-thiazole core be addressed?

  • Electrophilic reactions : Nitration, bromination, or formylation may target either the acenaphthene or thiazole moieties.
  • Control strategies :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor acenaphthene activation.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions on the nitrobenzamide group .
    • Analytical validation : Use HPLC-MS to track regioselectivity and quantify byproducts .

Q. What computational methods validate the compound’s interaction with neurological targets (e.g., anticonvulsant activity)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to voltage-gated sodium channels (targets for anticonvulsants).
  • Key parameters :

  • Binding energy thresholds (ΔG ≤ -8 kcal/mol).
  • Hydrogen bonding with Thr393 and hydrophobic interactions with Leu384 (based on homology models) .
    • Validation : Compare docking results with in vivo efficacy data (e.g., seizure latency in rodent models) .

Q. How do analytical method validation parameters (linearity, precision) ensure accurate quantification in pharmacokinetic studies?

  • Linearity : A UV-Vis calibration curve (λmax ~310 nm) with r² ≥ 0.9999 over 1–50 µg/mL .
  • Precision : Intraday/interday RSD ≤2% via triplicate measurements .
  • Accuracy : Spike-and-recovery tests (98–102%) in plasma matrices .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

Assay conditions : ATP concentration variations (1 mM vs. 10 µM).

Protein purity : Recombinant vs. native enzyme sources.

  • Resolution :

  • Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler).
  • Validate with orthogonal assays (e.g., SPR for binding affinity) .

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